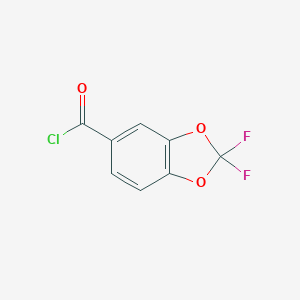

2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride

説明

The exact mass of the compound 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,2-difluoro-1,3-benzodioxole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF2O3/c9-7(12)4-1-2-5-6(3-4)14-8(10,11)13-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAYOQDEKAESKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)Cl)OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378868 | |

| Record name | 2,2-difluoro-1,3-benzodioxole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127163-51-3 | |

| Record name | 2,2-difluoro-1,3-benzodioxole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride is a highly reactive acyl chloride that has emerged as a critical building block in modern medicinal chemistry. Its significance lies in the unique properties of the 2,2-difluoro-1,3-benzodioxole moiety, which serves as a bioisostere for the more metabolically labile 1,3-benzodioxole (methylenedioxyphenyl) group. The incorporation of the difluoromethylenedioxy group can enhance metabolic stability and modulate the electronic properties of a molecule, making it a valuable scaffold in drug design. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride, with a particular focus on its pivotal role in the development of cystic fibrosis transmembrane conductance regulator (CFTR) modulators.

Section 1: Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride is essential for its effective use in synthesis and for the characterization of its derivatives.

Chemical Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | 2,2-difluoro-1,3-benzodioxole-5-carbonyl chloride | [1] |

| CAS Number | 127163-51-3 | [1] |

| Molecular Formula | C₈H₃ClF₂O₃ | [1] |

| Molecular Weight | 220.56 g/mol | [1] |

| Appearance | Colourless liquid | [2] |

| Refractive Index | 1.5095 | [2] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing three aromatic protons in the approximate region of 7.5-8.0 ppm. The chemical shifts and coupling patterns would be consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the eight carbon atoms. The carbonyl carbon is expected to resonate in the downfield region, typically around 165-170 ppm. The carbon of the difluoromethylenedioxy group would likely appear as a triplet due to coupling with the two fluorine atoms. Aromatic carbons would resonate in the 110-150 ppm range.

-

¹⁹F NMR: A single resonance, likely a singlet, would be expected for the two equivalent fluorine atoms of the difluoromethylenedioxy group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band in the region of 1750-1800 cm⁻¹, which is typical for the C=O stretching vibration of an acyl chloride. Other significant peaks would include C-F stretching vibrations and aromatic C-H and C=C stretching bands.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 220, with a characteristic M+2 isotope peak at m/z 222 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Common fragmentation patterns for acyl chlorides include the loss of a chlorine radical to form an acylium ion.

Section 2: Synthesis

The synthesis of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride is a multi-step process that begins with the formation of the 2,2-difluoro-1,3-benzodioxole core, followed by functionalization to introduce the carbonyl chloride group.

Part 2.1: Synthesis of the Precursor 2,2-Difluoro-1,3-benzodioxole

The synthesis of the core structure, 2,2-difluoro-1,3-benzodioxole, can be achieved from 1,3-benzodioxole through a two-step chlorination and fluorination process as detailed in patent literature[3][4].

Caption: Synthesis of 2,2-Difluoro-1,3-benzodioxole.

Experimental Protocol: Synthesis of 2,2-Difluoro-1,3-benzodioxole [3]

Step 1: Preparation of 2,2-Dichloro-1,3-benzodioxole

-

To a suitable reactor charged with 1,3-benzodioxole (1.0 mole) and benzotrifluoride (2.0 moles), add a radical initiator such as azobisisobutyronitrile (AIBN) (0.05%).

-

Heat the mixture to 80-100°C.

-

Introduce chlorine gas (2.05 moles) into the reaction mixture over a period of 2-3 hours while maintaining the temperature.

-

After the addition is complete, stir the reaction mass at the same temperature for an additional hour to ensure completion.

-

Cool the reaction mixture to room temperature and purge with nitrogen gas to remove any unreacted chlorine and hydrogen chloride. The resulting crude 2,2-dichloro-1,3-benzodioxole in benzotrifluoride is used directly in the next step.

Step 2: Preparation of 2,2-Difluoro-1,3-benzodioxole

-

In a suitable autoclave, charge the crude solution of 2,2-dichloro-1,3-benzodioxole (from the previous step).

-

Cool the autoclave to 0-10°C and slowly add hydrogen fluoride (4.0 moles).

-

Stir the reaction mixture at 0-10°C for 2-3 hours.

-

After the reaction is complete, carefully vent the excess hydrogen fluoride.

-

Isolate the 2,2-difluoro-1,3-benzodioxole through distillation.

Part 2.2: Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid

The carboxylic acid precursor is synthesized from the corresponding bromo-derivative via a Grignard reaction followed by carboxylation.

Caption: Synthesis of the carboxylic acid precursor.

Part 2.3: Conversion to 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride

The final step involves the conversion of the carboxylic acid to the highly reactive acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

General Experimental Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC until the starting material is consumed.

-

After completion, carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting crude 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Acyl chlorides are highly reactive towards moisture, which would lead to hydrolysis back to the carboxylic acid. Therefore, maintaining an inert and anhydrous environment is crucial.

-

Catalytic DMF: DMF acts as a catalyst by reacting with the chlorinating agent to form the Vilsmeier reagent, which is a more potent acylating agent and facilitates the conversion of the carboxylic acid to the acyl chloride.

-

Excess Chlorinating Agent: Using an excess of the chlorinating agent ensures the complete conversion of the carboxylic acid. The excess reagent and the byproducts (SO₂ and HCl in the case of thionyl chloride) are volatile and can be easily removed.

Section 3: Reactivity and Chemical Transformations

2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride is a classic electrophile at the carbonyl carbon. Its reactivity is dominated by nucleophilic acyl substitution reactions, where the chloride ion acts as a good leaving group.

Part 3.1: Acylation of Amines and Anilines

One of the most common and important reactions of this acyl chloride is the acylation of primary and secondary amines to form amides. This reaction is fundamental to the synthesis of many pharmaceutical compounds.

Caption: General acylation reaction with an amine.

Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide product. A base is typically added to neutralize the hydrochloric acid byproduct.

Section 4: Applications in Research and Drug Discovery

The unique structural and electronic properties of the 2,2-difluoro-1,3-benzodioxole moiety have made 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride a valuable tool in various research areas, most notably in drug discovery.

Part 4.1: A Cornerstone in the Synthesis of CFTR Modulators

The most prominent application of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride is as a key intermediate in the synthesis of Ivacaftor (VX-770), a potentiator of the CFTR protein.[5] Ivacaftor is a groundbreaking therapy for cystic fibrosis patients with specific mutations in the CFTR gene. The 2,2-difluoro-1,3-benzodioxole moiety in Ivacaftor is crucial for its activity and pharmacokinetic profile. The synthesis involves the acylation of an aniline derivative with 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride.

The success of Ivacaftor has spurred further research into other CFTR modulators, with many new drug candidates incorporating the 2,2-difluoro-1,3-benzodioxole scaffold.

Part 4.2: Potential in Agrochemicals and Material Science

While its application in pharmaceuticals is well-established, the 1,3-benzodioxole core is also found in a variety of agrochemicals, including insecticides and herbicides. The introduction of the difluoro group can enhance the stability and efficacy of these compounds. Further research may explore the use of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride in the development of novel agrochemicals.

In material science, the electron-withdrawing nature of the difluoromethylenedioxy group can be exploited to tune the electronic properties of organic materials used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Section 5: Safety and Handling

2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Classification: [1]

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)

-

Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Skin and Body Protection: Wear a lab coat and ensure full skin coverage.

-

Respiratory Protection: Handle in a well-ventilated fume hood. If the ventilation is inadequate, use a suitable respirator.

Storage and Disposal:

-

Store in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents.

-

Keep the container tightly sealed under an inert atmosphere.

-

Dispose of in accordance with local, state, and federal regulations.

Section 6: Conclusion

2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride is a versatile and highly valuable reagent in modern organic synthesis. Its importance is underscored by its critical role in the synthesis of life-changing pharmaceuticals like Ivacaftor. The unique properties conferred by the 2,2-difluoro-1,3-benzodioxole moiety, particularly its enhanced metabolic stability, make it an attractive building block for the design of new drugs, agrochemicals, and advanced materials. As research in these areas continues to evolve, the demand for and applications of this important chemical intermediate are likely to expand.

References

- Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermedi

-

PubChem. 2,2-Difluoro-1,3-benzodioxole. [Link]

-

Aladdin. 2, 2-Difluoro-1, 3-benzodioxole-5-carbonyl chloride, min 97%, 1 gram. [Link]

- Process for preparing 2,2-difluoro-1,3-benzodioxole. CA2027016C.

-

ResearchGate. Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by... [Link]

- Process for the preparation of 2,2-difluoro-1,3-benzodioxole. US5432290A.

-

PubChem. 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride. [Link]

Sources

- 1. 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride | C8H3ClF2O3 | CID 2774064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride , 99% Cherry 0183 , 127163-51-3 - CookeChem [cookechem.com]

- 3. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]

- 4. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride molecular weight

An In-Depth Technical Guide to 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

Introduction

2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride is a highly reactive acyl chloride derivative that has emerged as a critical building block in modern medicinal chemistry and drug development. Its molecular architecture, featuring the 2,2-difluorobenzodioxole moiety, offers unique physicochemical properties that are increasingly sought after for optimizing drug candidates. The difluoromethylenedioxy group acts as a bioisosteric replacement for other functionalities, influencing metabolic stability, lipophilicity, and target engagement. The presence of the reactive carbonyl chloride group allows for straightforward covalent modification, primarily through the formation of robust amide bonds, making it an indispensable tool for linking molecular fragments in the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of its core properties, detailed synthetic protocols grounded in mechanistic principles, and its application in the development of novel therapeutics, particularly in the field of targeted protein degradation.

Physicochemical and Computed Properties

A precise understanding of a compound's properties is fundamental to its application in research. The key identifiers and physicochemical characteristics of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride are summarized below. This data is essential for accurate reagent measurement, reaction stoichiometry, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 220.56 g/mol | [1][2][3] |

| Molecular Formula | C₈H₃ClF₂O₃ | [1][2][3] |

| CAS Number | 127163-51-3 | [1][2][3] |

| IUPAC Name | 2,2-difluoro-1,3-benzodioxole-5-carbonyl chloride | [1] |

| Appearance | White to pale brown or pale grey crystals/powder | [4] |

| Purity | Typically ≥96-97% | [3][4] |

| XLogP3 | 3.0 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Canonical SMILES | C1=CC2=C(C=C1C(=O)Cl)OC(O2)(F)F | [1] |

| InChI Key | TWAYOQDEKAESKD-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Rationale

The synthesis of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride is a two-stage process, beginning with the preparation of its carboxylic acid precursor, followed by conversion to the final acyl chloride. Each stage involves specific reaction conditions and mechanistic pathways that are critical for ensuring high yield and purity.

Part 1: Synthesis of the Precursor, 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid

The most common and efficient route to the carboxylic acid precursor involves a Grignard reaction starting from 5-bromo-2,2-difluoro-1,3-benzodioxole, followed by carboxylation with carbon dioxide.

Causality and Experimental Choice:

-

Grignard Reagent Formation: This classic organometallic reaction is ideal for forming a carbon-carbon bond at an aromatic position. The magnesium inserts into the carbon-bromine bond, reversing the polarity of the carbon atom from electrophilic to nucleophilic. This "umpolung" is the cornerstone of the synthesis.

-

Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents, including atmospheric moisture. The use of anhydrous tetrahydrofuran (THF) as a solvent and maintaining a dry, inert atmosphere (e.g., nitrogen or argon) is non-negotiable to prevent quenching the reagent and ensure the reaction proceeds to completion.[5]

-

Carboxylation: Solid carbon dioxide (dry ice) serves as an inexpensive and efficient electrophile. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.

-

Acidic Workup: A final quench with an acid like HCl protonates the carboxylate salt, yielding the desired carboxylic acid and water-soluble magnesium salts that are easily removed during extraction.[5]

Caption: Workflow for the synthesis of the carboxylic acid precursor.

Experimental Protocol: Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid [5]

-

Apparatus Setup: Assemble a three-neck round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing addition funnel under a nitrogen atmosphere. Ensure all glassware is oven-dried.

-

Initiation: Charge the flask with magnesium turnings and anhydrous tetrahydrofuran (THF). Add a small amount of 5-bromo-2,2-difluoro-1,3-benzodioxole to initiate the reaction, which may require gentle heating.

-

Grignard Formation: Once the reaction begins (indicated by cloudiness and gentle reflux), add the remaining 5-bromo-2,2-difluoro-1,3-benzodioxole, dissolved in anhydrous THF, dropwise via the addition funnel, maintaining a controlled temperature.

-

Carboxylation: After the formation of the Grignard reagent is complete, cool the reaction mixture to 0°C in an ice bath. Pass a stream of dry carbon dioxide gas through the solution or, alternatively, slowly pour the Grignard solution over an excess of crushed dry ice.

-

Quenching and Isolation: Once the carboxylation is complete, cautiously quench the reaction mixture with 10% aqueous hydrochloric acid.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization.

Part 2: Conversion to 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride

The transformation of the carboxylic acid to the highly reactive acyl chloride is most effectively achieved using a chlorinating agent such as thionyl chloride (SOCl₂).

Causality and Experimental Choice:

-

Reagent Selection: Thionyl chloride is a superior choice for this conversion. The reaction mechanism involves the formation of a reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.[6][7]

-

Gaseous Byproducts: A key advantage of using SOCl₂ is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are both gases.[7] This simplifies purification, as the byproducts are easily removed from the reaction mixture by evaporation or under vacuum, driving the reaction to completion according to Le Châtelier's principle.

-

Reaction Conditions: The reaction is typically performed at reflux, either neat or in a non-protic solvent, to ensure a sufficient reaction rate.[6]

Caption: General acylation reaction using the title compound.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage. [1]Therefore, stringent safety protocols are mandatory.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-resistant lab coat. [8]* Handling: The compound is moisture-sensitive. The acyl chloride functional group will readily hydrolyze upon contact with water to regenerate the less reactive carboxylic acid. All handling and transfers should be conducted under an inert atmosphere (nitrogen or argon) using dry glassware and syringes. [9]* Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents and bases. [8][9]Refrigerated storage is recommended to maintain long-term stability. * Disposal: Unused or waste material must be quenched carefully by slowly adding it to a stirred solution of a weak base (e.g., sodium bicarbonate) or an alcohol before disposal according to institutional and local regulations.

Conclusion

2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride is a high-value chemical intermediate whose utility in drug discovery is well-established. Its precise molecular weight of 220.56 g/mol and defined physicochemical properties make it a reliable reagent for complex molecular synthesis. The synthetic pathways to this compound are robust and based on fundamental organic chemistry principles, allowing for its efficient preparation. For researchers and drug development professionals, a thorough understanding of its reactivity, handling requirements, and synthetic applications is essential for leveraging its full potential in creating the next generation of therapeutic agents.

References

-

PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Aladdin Scientific. (n.d.). 2, 2-Difluoro-1, 3-benzodioxole-5-carbonyl chloride, min 97%, 1 gram. Retrieved from [Link]

-

Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

-

ACS Publications. (n.d.). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020). Conversion of Carboxylic Acids to Acid Chlorides. YouTube. Retrieved from [Link]

-

Chem-Supply. (n.d.). MSDS of 2,2-difluoro-2H-1,3-benzodioxole-5-carboxylic acid. Retrieved from [Link]

-

JoVE. (2025). Video: Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

-

ResearchGate. (n.d.). Conversion of carboxylic acids into acid chlorides and alcohols into.... Retrieved from [Link]

-

Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]

-

Arkat USA. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride | C8H3ClF2O3 | CID 2774064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid, 97+% [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

The Synthesis and Application of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride, a key building block in modern medicinal chemistry. We will delve into its chemical structure, physicochemical properties, a detailed synthesis protocol, and its significant applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this versatile compound.

Introduction: The Significance of the 2,2-Difluoro-1,3-benzodioxole Moiety

The 2,2-difluoro-1,3-benzodioxole moiety is a privileged scaffold in drug discovery. The incorporation of the difluoromethylenedioxy group can significantly modulate the physicochemical and pharmacokinetic properties of a molecule. Specifically, it can enhance metabolic stability by blocking potential sites of oxidative metabolism, and its electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, thereby affecting receptor binding and oral bioavailability. The carbonyl chloride derivative, 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride, serves as a highly reactive and versatile intermediate for introducing this valuable moiety into a wide range of molecular architectures.

Physicochemical Properties and Structure

A thorough understanding of the physicochemical properties of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride is essential for its effective handling, reaction optimization, and integration into drug discovery workflows.

| Property | Value | Source |

| CAS Number | 127163-51-3 | [1] |

| Molecular Formula | C₈H₃ClF₂O₃ | [1] |

| Molecular Weight | 220.56 g/mol | [1] |

| Purity | ≥96% | [2] |

| Storage | Refrigerated | [2] |

Below is a two-dimensional representation of the chemical structure of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride.

Sources

An In-depth Technical Guide to the ¹³C NMR of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the spectral features, a robust protocol for data acquisition, and a detailed interpretation based on first principles and spectral theory.

Introduction: The Significance of a Fluorinated Benzodioxole Scaffold

2,2-Difluoro-1,3-benzodioxole derivatives are crucial building blocks in modern medicinal and agricultural chemistry.[1] The difluoromethylenedioxy group is a bioisostere of phenols and catechols, offering improved metabolic stability and pharmacokinetic properties. The introduction of fluorine atoms can significantly enhance a molecule's lipophilicity and binding affinity, making these scaffolds highly valuable in drug design.[2]

2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride (C₈H₃ClF₂O₃, CAS 127163-51-3) is a key intermediate, allowing for the facile introduction of this fluorinated scaffold onto various molecular frameworks via acylation reactions.[3][4] Accurate and unambiguous structural characterization is paramount, and ¹³C NMR is the definitive tool for this purpose. However, the presence of fluorine introduces complexities, namely ¹³C-¹⁹F spin-spin coupling, that require a nuanced and expert approach to spectral interpretation. This guide provides that approach.

The Theoretical Framework: Predicting the ¹³C NMR Spectrum

A definitive interpretation of the ¹³C NMR spectrum begins with a robust theoretical prediction. This involves two key pillars: estimating the chemical shifts (δ) for each carbon nucleus and predicting the multiplicity of each signal due to spin-spin coupling with fluorine (J-coupling).

Chemical Shift (δ) Analysis

The chemical shift of each carbon atom is determined by its local electronic environment. We can predict these shifts by starting with a base molecule and applying the known effects of its substituents, a principle known as Substituent Chemical Shift (SCS) additivity.[5]

For our analysis, we will consider 1,3-benzodioxole as the parent structure and analyze the effects of the C-2 difluoro and C-5 carbonyl chloride groups.

-

The Benzene Ring Carbons (C-4 to C-7a): These will resonate in the aromatic region, typically between 110 and 150 ppm.[6]

-

C-1 and C-2 (now C-3a and C-7a): These carbons are bonded to oxygen and will be deshielded, appearing further downfield.

-

-C(O)Cl Group: This is a powerful electron-withdrawing group, which will significantly deshield the attached carbon (C-5) and, to a lesser extent, the ortho (C-4, C-6) and para (C-7a) positions.

-

-OCF₂O- Group: The two oxygen atoms donate electron density into the ring via resonance, which would typically shield the ortho and para positions. However, the highly electronegative fluorine atoms have a strong inductive withdrawing effect, complicating the net electronic contribution.

-

-

The Carbonyl Carbon (C=O): Carbons in acid chlorides are highly deshielded and typically appear in the 165-185 ppm range.[7] Its precise location will be influenced by conjugation with the aromatic ring.

-

The Difluoromethylene Carbon (CF₂): This carbon is directly attached to two highly electronegative fluorine atoms and two oxygen atoms, leading to a very strong deshielding effect. It is expected to appear significantly downfield, often in the 115-130 ppm range, and will exhibit a very large one-bond coupling to fluorine.

The logical relationship for predicting and assigning the spectrum is outlined in the diagram below.

Caption: Workflow for the analysis of the ¹³C NMR spectrum.

The Critical Role of ¹³C-¹⁹F Coupling

The most informative feature of the spectrum will be the splitting of carbon signals by the two fluorine atoms. ¹⁹F has a nuclear spin (I) of ½ and is 100% abundant, leading to clear coupling patterns. The magnitude of the coupling constant (J) depends on the number of bonds separating the carbon and fluorine atoms.

-

One-Bond Coupling (¹JCF): This is very large, typically in the range of 240–320 Hz.[6] The CF₂ carbon signal will appear as a triplet (due to coupling to two equivalent fluorine atoms).

-

Two-Bond Coupling (²JCF): The carbons adjacent to the CF₂ group (C-3a and C-7a) will experience two-bond coupling. This is typically in the range of 20–50 Hz. These signals will also appear as triplets.

-

Three-Bond Coupling (³JCF): The carbons three bonds away (C-4 and C-7) will show smaller couplings, generally in the 5–20 Hz range.

-

Long-Range Coupling (>³J): In conjugated aromatic systems, couplings over four or more bonds are often observed, though they are typically small (0.5–5 Hz).[8][9]

Predicted Spectral Data

Based on the principles of SCS and J-coupling, a predicted ¹³C NMR spectrum for 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride is summarized below. The carbon numbering corresponds to the provided structure diagram.

Caption: Structure of the target molecule.

| Carbon Atom | Predicted δ (ppm) | Predicted Multiplicity | Predicted JCF (Hz) | Rationale |

| C=O | 168 - 172 | Singlet | - | Typical range for an aromatic acid chloride. Electron-withdrawing nature of the ring slightly deshields it. |

| C-3a, C-7a | 145 - 150 | Triplet | ²JCF ≈ 20-40 Hz | Aromatic carbons attached to oxygen are deshielded. Will be split into a triplet by the two fluorine atoms two bonds away. |

| C-5 | 135 - 140 | Singlet | - | Quaternary carbon attached to the electron-withdrawing C(O)Cl group, causing significant deshielding. |

| CF₂ | 120 - 125 | Triplet | ¹JCF ≈ 280-320 Hz | Highly deshielded due to direct attachment to two F and two O atoms. Exhibits a very large one-bond C-F coupling. |

| C-6 | 128 - 132 | Singlet | - | Aromatic CH carbon ortho to the C(O)Cl group; expected to be deshielded. |

| C-4, C-7 | 110 - 115 | Doublet of Doublets or Multiplet | ³JCF ≈ 5-15 Hz | Aromatic CH carbons shielded by the ether oxygens. Will show smaller three-bond coupling to the fluorine atoms. |

Experimental Protocol: A Self-Validating Approach

Acquiring high-quality, interpretable data requires a meticulously planned experiment. The following protocol is designed to be self-validating, ensuring data integrity.

Sample Preparation

-

Analyte: Weigh approximately 20-30 mg of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride. Causality: This mass provides a sufficient concentration for a good signal-to-noise ratio in a reasonable number of scans without leading to solubility issues.

-

Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and its single, well-characterized solvent resonance at ~77.16 ppm.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube. Causality: Undissolved solids can degrade spectral resolution by disrupting the magnetic field homogeneity.

NMR Spectrometer Setup and Data Acquisition

-

Experiment: Select a standard proton-decoupled carbon experiment (e.g., zgpg30 on a Bruker spectrometer).

-

Tuning and Matching: Ensure the ¹³C and ¹H channels of the probe are properly tuned and matched for the sample. Causality: Optimal tuning is critical for maximizing sensitivity and ensuring efficient decoupling.

-

Key Acquisition Parameters:

-

Spectral Width (SW): ~250 ppm. Causality: This width is sufficient to cover the entire expected range from TMS to the carbonyl carbon.

-

Acquisition Time (AQ): ≥ 1.5 seconds. Causality: A longer acquisition time yields better digital resolution, which is essential for accurately resolving small, long-range coupling constants.

-

Relaxation Delay (D1): 5 seconds. Causality: Quaternary carbons, like the carbonyl and C-5, often have long relaxation times. A sufficient delay is crucial to allow these nuclei to fully relax between pulses, ensuring their signals are not attenuated and can be accurately integrated if needed.

-

Number of Scans (NS): 128 to 1024, depending on sample concentration. Adjust to achieve a signal-to-noise ratio >20:1 for the weakest expected signal.

-

Advanced & Self-Validating Experiments

For unambiguous confirmation, especially of the fluorinated carbons, an Attached Proton Test (APT) experiment that is modified for ¹³C-¹⁹F coupling can be invaluable. In a ¹³C-¹⁹F APT spectrum, the phase of the carbon signals depends on the number of attached fluorine atoms.[10]

-

CF₃ and CF carbons: Appear as positive signals.

-

CF₂ and non-fluorinated quaternary carbons (C): Appear as negative signals.

Running this experiment provides a self-validating layer of data: the CF₂ carbon in the target molecule should appear as a negative phased signal, definitively confirming its identity.

Spectral Analysis and Interpretation

The resulting spectrum should be processed with a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without sacrificing too much resolution. The interpretation should proceed as follows:

-

Identify Key Regions: Locate the downfield carbonyl region (~170 ppm), the aromatic region (110-150 ppm), and the unique CF₂ signal.

-

Assign the CF₂ Triplet: Look for a triplet with a very large splitting (~300 Hz) between 120-125 ppm. This is unambiguously the CF₂ carbon.

-

Assign the Carbonyl Signal: A weak singlet around 170 ppm will correspond to the carbonyl carbon.

-

Assign the C-3a/C-7a Triplet: Identify a triplet in the 145-150 ppm region with a smaller coupling constant (~20-40 Hz). This corresponds to the two equivalent carbons adjacent to the CF₂ group.

-

Assign Remaining Aromatic Signals: Use the predicted chemical shifts and multiplicities to assign the remaining four aromatic carbons. The deshielded C-5 and C-6 will be further downfield than the more shielded C-4 and C-7. The presence of small ³JCF couplings on C-4 and C-7 will be a key confirmation.

Conclusion

The ¹³C NMR spectrum of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride is rich with structural information, but its correct interpretation hinges on a solid understanding of the profound effects of ¹³C-¹⁹F coupling. By combining theoretical prediction with a robust, self-validating experimental protocol, researchers can achieve unambiguous characterization of this important chemical intermediate. The large, characteristic splitting of the CF₂ carbon and the through-bond coupling to the aromatic ring provide a unique spectral fingerprint, making ¹³C NMR an indispensable tool for quality control and reaction monitoring in syntheses involving this valuable scaffold.

References

-

MDPI. (n.d.). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

- Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). Characterization of Six Bond Carbon-Fluorine Coupling in 4-Fluorochalcones.

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride. Retrieved from [Link]

-

ResearchGate. (2009). ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]

- Google Patents. (n.d.). CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole.

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

- Emsley, J. W., & Phillips, L. (n.d.). Fluorine Coupling Constants.

-

PubChem. (n.d.). 2,2-Difluoro-5-formylbenzodioxole. Retrieved from [Link]

-

SciSpace. (n.d.). Sixteen ¹³C-¹⁹F Spin-Spin Coupling Constants in the ¹³C NMR Spectrum of 1-Fluoropyrene. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. Retrieved from [Link]

-

National Institutes of Health. (n.d.). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

Reddit. (2017). Carbon-fluorine spin coupling constants. Retrieved from [Link]

-

Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Predict the chemical shift for Benzil ¹³C NMR. Retrieved from [Link]

-

NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 201 MHz, H₂O, predicted) (NP0179002). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Substituent Groups. Retrieved from [Link]

- University of Wisconsin-Madison. (n.d.). Fluorine NMR.

-

RSC Publishing. (n.d.). Proton chemical shifts in NMR. Part 14. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Long-range ¹H,¹⁹F and ¹³C,¹⁹F coupling constants and molecular orbital computations as indicators of.... Retrieved from [Link]

-

JEOL. (n.d.). Determine number of fluorines attached to each carbon by ¹³C NMR spectroscopy!. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007). ¹³C NMR of Fluorinated Organics. Retrieved from [Link]

-

Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from [Link]

Sources

- 1. 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. eclass.uoa.gr [eclass.uoa.gr]

- 8. westmont.edu [westmont.edu]

- 9. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 10. jeol.com [jeol.com]

IR spectrum of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride

An In-depth Technical Guide to the Infrared Spectrum of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Molecular Signature

2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride is a key chemical intermediate, finding significant application in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its precise molecular structure is critical to the success of subsequent synthetic steps, making robust analytical characterization an indispensable part of quality control and reaction monitoring. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the structural integrity of this molecule.

This guide, written from the perspective of a Senior Application Scientist, offers a detailed exploration of the . We will move beyond simple peak identification to explain the underlying principles that govern the spectral features, providing a framework for confident structural verification and impurity detection. The protocols and interpretations described herein are designed to be self-validating, ensuring a high degree of scientific rigor.

Molecular Architecture and Its Vibrational Implications

To accurately interpret the IR spectrum, one must first understand the distinct structural components of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride (Molecular Formula: C₈H₃ClF₂O₃).[2][3] The molecule is comprised of three key functional regions, each contributing a unique set of vibrational modes that are detectable by IR spectroscopy.

-

1,2,4-Trisubstituted Aromatic Ring: This core structure provides a rigid backbone. Its vibrations include characteristic C-H stretching and bending, as well as in-plane stretching of the C=C bonds. The substitution pattern is particularly revealed by out-of-plane bending vibrations in the fingerprint region.[4]

-

Acyl Chloride Group (-COCl): This highly reactive functional group is defined by a carbonyl (C=O) double bond and a carbon-chlorine (C-Cl) single bond. The electronic influence of the adjacent chlorine atom significantly impacts the frequency of the carbonyl stretch, making it a powerful diagnostic tool.[5]

-

Difluoromethylenedioxy Group (-OCF₂O-): Fused to the aromatic ring, this five-membered ring contains two ether-like C-O single bonds and, most notably, two C-F bonds. The high electronegativity of fluorine and its mass result in intense, characteristic absorption bands.[6]

Caption: Molecular structure of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride.

Decoding the Spectrum: A Region-by-Region Analysis

The causality behind IR spectral interpretation lies in understanding how electronic and mechanical effects within the molecule influence vibrational frequencies. Electron-withdrawing groups, such as chlorine and fluorine, tend to increase the force constant of adjacent bonds through an inductive effect, shifting their absorption to higher wavenumbers.[6][7] Conversely, conjugation can delocalize pi-electrons, slightly weakening a bond and shifting its absorption to a lower wavenumber.[8]

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity | Rationale and Causality |

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Weak to Medium | The sp² C-H bonds are stronger than sp³ C-H bonds, causing them to vibrate at a frequency just above the 3000 cm⁻¹ threshold.[4][9] |

| C=O Stretch | Acyl Chloride | 1815 - 1785 | Strong, Sharp | This is a highly diagnostic peak. The strong electron-withdrawing inductive effect of the chlorine atom shortens and strengthens the C=O bond, increasing its vibrational frequency significantly compared to ketones (~1715 cm⁻¹).[5][7] A weaker overtone band may appear ~1740 cm⁻¹.[5] |

| Aromatic C=C Stretch | Aromatic Ring | 1600 - 1585 & 1500 - 1400 | Medium to Strong | These absorptions arise from the stretching and contracting of the carbon-carbon bonds within the aromatic ring. Multiple bands are typical due to the complex motions of the ring itself.[4][10] |

| C-F Stretches | Difluoromethylenedioxy | 1300 - 1100 | Very Strong | The C-F bond is highly polarized and strong, leading to very intense absorptions. The CF₂ group will exhibit both symmetric and asymmetric stretching modes, often resulting in two strong, distinct peaks.[6] |

| C-O-C Asymmetric Stretch | Difluoromethylenedioxy | 1275 - 1200 | Strong | This corresponds to the asymmetric stretching of the C-O-C ether-like linkages within the five-membered ring. |

| C-H Out-of-Plane Bend | Aromatic Ring | 900 - 800 | Strong | The position of this C-H "oop" bending is highly diagnostic of the ring's substitution pattern. For 1,2,4-trisubstitution, a strong band is expected in this region.[4] |

| C-Cl Stretch | Acyl Chloride | 750 - 550 | Medium | The vibration of the heavier chlorine atom against the carbon atom occurs at a much lower frequency. This peak can sometimes be broad.[11] |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The trustworthiness of any spectral interpretation is founded upon a meticulously executed experimental protocol. Acyl chlorides are moisture-sensitive, and failure to account for this will lead to the formation of the corresponding carboxylic acid, which would corrupt the spectrum.[12] The following protocol utilizes Attenuated Total Reflectance (ATR), a modern technique that requires minimal sample preparation and provides excellent data quality.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

-

Verify that the ATR accessory (typically with a diamond or zinc selenide crystal) is clean. If necessary, clean the crystal with a solvent-grade isopropanol or ethanol and a soft, lint-free wipe, then allow it to dry completely.

-

-

Background Spectrum Acquisition:

-

With the clean, dry ATR crystal exposed to the ambient air, initiate a background scan. This scan measures the IR spectrum of the atmosphere (CO₂, H₂O) and the instrument itself.

-

Causality: The instrument software will subtract this background from the sample spectrum, ensuring that the final output contains only the absorptions from the compound of interest. A standard acquisition uses 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Sample Application (in a Fume Hood):

-

Place a single drop of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride directly onto the center of the ATR crystal.

-

Critical Control: Due to the compound's reactivity, this step must be performed swiftly to minimize exposure to atmospheric moisture. The use of a fume hood and appropriate personal protective equipment (gloves, safety glasses) is mandatory.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

-

The software will automatically perform the background subtraction and display the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal immediately after the measurement using a suitable solvent (e.g., isopropanol) and a soft wipe to prevent sample residue from contaminating future analyses.

-

Caption: Experimental workflow for acquiring the ATR-FTIR spectrum.

Validation and Interpretation Insights

A successful analysis will yield a spectrum that aligns with the predictions outlined in the table above. The most prominent and unmistakable features will be the sharp, intense C=O stretch near 1800 cm⁻¹ and the very strong, complex pattern of C-F and C-O stretches between 1300 and 1100 cm⁻¹.

Self-Validation System: The protocol's integrity is validated by the absence of confounding peaks. The most likely impurity is 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid, formed via hydrolysis.[13] Its presence would be immediately obvious due to two characteristic absorptions not present in the pure acyl chloride:

-

A very broad O-H stretching band from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[14]

-

A shift of the carbonyl C=O stretch to a lower frequency (typically 1710-1680 cm⁻¹) due to hydrogen bonding in the carboxylic acid dimer.[14]

The absence of these peaks confirms both the structural identity of the acyl chloride and the integrity of the handling and measurement procedure.

Conclusion

The infrared spectrum of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride is a distinct molecular fingerprint, dominated by a high-frequency acyl chloride carbonyl stretch and intense absorptions from its fluorinated ether moiety. By understanding the causal relationships between molecular structure and vibrational frequencies, researchers can confidently use IR spectroscopy as a primary tool for identity confirmation, purity assessment, and quality control in the development of pharmaceuticals and other advanced materials.

References

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Durig, J. R., & Griffin, M. G. (1977). Vibrational Spectra and Conformational Behavior of Cyclopropylcarbonyl Chloride. The Journal of Chemical Physics. [Link]

- Schwab, W., et al. (1990). Process for preparing 2,2-difluoro-1,3-benzodioxole.

-

PubChem. 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid. [Link]

-

Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. Ullmann's Encyclopedia of Industrial Chemistry. [Link]

-

University of Calgary. Carbonyl compounds - IR - spectroscopy. [Link]

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

-

University of Colorado Boulder. Infrared Spectroscopy. [Link]

-

Petz, W., et al. (2017). VIBRATIONAL SCALING FACTORS FOR Rh(I) CARBONYL COMPOUNDS IN HOMOGENEOUS CATALYSIS. ResearchGate. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. [Link]

-

McMurry, J. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax. [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Science of Synthesis. Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. [Link]

-

PubChem. 2,2-Difluoro-1,3-benzodioxole. [Link]

-

Capot Chemical Co., Ltd. MSDS of 2,2-difluoro-2H-1,3-benzodioxole-5-carboxylic acid. [Link]

-

ResearchGate. IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

Sources

- 1. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride | 127163-51-3 [sigmaaldrich.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. capotchem.cn [capotchem.cn]

- 13. 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | C8H4F2O4 | CID 608772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spectroscopyonline.com [spectroscopyonline.com]

Introduction: The Significance of a Fluorinated Benzodioxole Building Block

An In-depth Technical Guide to the Mass Spectrometry of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride

This guide provides a comprehensive analysis of the mass spectrometric behavior of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document moves beyond a simple recitation of data to explain the causal mechanisms behind fragmentation patterns. We will construct a predictive framework for its mass spectrum based on first principles and data from analogous structures, and outline a robust experimental protocol for its empirical validation.

2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride (DFBD-COCl) is a specialized organic compound characterized by a benzodioxole core with a difluoromethylenedioxy bridge and an acyl chloride functional group. Its molecular formula is C₈H₃ClF₂O₃, with a monoisotopic mass of approximately 219.97 Da and a molecular weight of 220.56 g/mol [1]. The presence of the difluoromethylenedioxy group is of particular interest in medicinal chemistry and materials science, as this moiety can serve as a bioisostere for other functional groups, potentially enhancing metabolic stability or altering electronic properties[2]. The acyl chloride group makes it a versatile reactive intermediate for synthesizing more complex molecules, such as amides, esters, and ketones, which are common scaffolds in pharmaceutical discovery[3][4].

Understanding the mass spectrometric behavior of DFBD-COCl is critical for reaction monitoring, purity assessment, and structural confirmation during its use in synthesis. This guide provides the theoretical foundation and practical methodology required to confidently analyze this molecule.

Part 1: Theoretical Fragmentation Analysis under Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte, inducing predictable and reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation of DFBD-COCl is dictated by the relative stabilities of the resulting ions and neutral losses, governed by its distinct functional groups: the acyl chloride and the difluorobenzodioxole ring.

The Molecular Ion (M⁺•)

Upon EI (typically at 70 eV), the molecule will lose an electron to form the molecular ion (M⁺•) at m/z 220 (and 222). A key diagnostic feature will be the isotopic signature of the chlorine atom. Natural chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the mass spectrum should exhibit two distinct molecular ion peaks:

-

M⁺•: at m/z 220 (containing ³⁵Cl)

-

[M+2]⁺•: at m/z 222 (containing ³⁷Cl) The relative intensity of the [M+2]⁺• peak will be approximately one-third that of the M⁺• peak, a classic indicator for a monochlorinated compound[5].

Primary Fragmentation Pathways

The initial fragmentation events are driven by the cleavage of the weakest bonds and the formation of the most stable product ions.

-

Loss of Chlorine Radical (α-Cleavage): The Carbon-Chlorine bond in the acyl chloride is relatively weak and its cleavage is a highly favored pathway. This alpha cleavage results in the loss of a chlorine radical (•Cl) to form a resonance-stabilized acylium ion. This is often the most abundant ion (the base peak) in the mass spectra of benzoyl chloride derivatives[6][7][8].

-

[M - Cl]⁺ at m/z 185: This ion, the 2,2-difluoro-1,3-benzodioxole-5-carbonyl cation, is expected to be a major peak in the spectrum.

-

-

Loss of Carbon Monoxide (Decarbonylation): Following the initial loss of the chlorine radical, the resulting acylium ion (m/z 185) can undergo further fragmentation by losing a neutral molecule of carbon monoxide (CO), a common pathway for acylium ions[9].

-

[M - Cl - CO]⁺ at m/z 157: This fragmentation leads to the formation of the 2,2-difluoro-1,3-benzodioxol-5-yl cation.

-

-

Loss of Difluorocarbene (:CF₂): A characteristic fragmentation for compounds containing a difluoromethylenedioxy group is the expulsion of a neutral difluorocarbene (:CF₂) molecule, a 50 Da loss[10]. This rearrangement can occur from various fragment ions, but is plausible from the [M - Cl - CO]⁺ ion.

-

[M - Cl - CO - CF₂]⁺ at m/z 107: This would correspond to a dihydroxybenzoyl-type cation fragment. This pathway, while documented for related polyfluorinated aromatics, may be less favorable than direct fragmentation of the acyl group.

-

The predicted primary fragmentation cascade is visualized in the diagram below.

Sources

- 1. 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride | C8H3ClF2O3 | CID 2774064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. worldresearchersassociations.com [worldresearchersassociations.com]

- 3. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 4. calpaclab.com [calpaclab.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzoyl chloride [webbook.nist.gov]

- 7. Benzoyl chloride [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Acylation of Primary Amines with 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride

Introduction: The Strategic Importance of the 2,2-Difluoro-1,3-benzodioxole Moiety

In the landscape of contemporary drug discovery and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacokinetic properties. The 2,2-difluoro-1,3-benzodioxole moiety, in particular, has emerged as a privileged structural motif. This functional group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The acylation of primary amines with 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride is a robust and versatile reaction for introducing this valuable moiety, leading to the formation of stable amide bonds. These resulting N-substituted-2,2-difluoro-1,3-benzodioxole-5-carboxamides are key intermediates in the synthesis of a wide range of biologically active compounds.[3]

This comprehensive guide provides an in-depth exploration of this pivotal acylation reaction, from its mechanistic underpinnings to detailed, field-proven laboratory protocols. It is designed to equip researchers, scientists, and drug development professionals with the knowledge and practical insights necessary to successfully implement this chemistry in their synthetic endeavors.

Mechanistic Insights: The Nucleophilic Acyl Substitution Pathway

The reaction between 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride and a primary amine proceeds via a classical nucleophilic acyl substitution mechanism. This multi-step process is fundamental to understanding the reaction's kinetics and for optimizing experimental conditions.

The reaction commences with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This initial addition forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. The final step involves the deprotonation of the nitrogen atom by a base, yielding the neutral amide product and a salt byproduct.

The presence of a base is crucial for driving the reaction to completion by neutralizing the hydrochloric acid (HCl) generated in the final step. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Caption: Generalized mechanism of nucleophilic acyl substitution.

Experimental Protocols: A Practical Guide

The following protocols are presented as robust starting points for the acylation of primary amines with 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride. The choice between a standard Schotten-Baumann approach and an organic base method will depend on the specific properties of the amine and the desired reaction conditions.

Protocol 1: Schotten-Baumann Conditions

This classic method utilizes a biphasic system of an organic solvent and an aqueous base, which is particularly effective for simple, water-insoluble amines.

Materials:

-

2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride (1.0 eq)

-

Primary amine (1.05 eq)

-

Dichloromethane (DCM)

-

10% Aqueous sodium carbonate (Na₂CO₃) solution

-

Deionized water

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.05 eq) in dichloromethane (DCM).

-

Addition of Acyl Chloride: To the stirring amine solution, add a solution of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride (1.0 eq) in DCM dropwise at room temperature.

-

Addition of Base: Gradually add a 10% aqueous sodium carbonate solution to the reaction mixture while stirring vigorously. The pH of the aqueous layer should be maintained between 8 and 10.

-

Reaction Monitoring: Stir the reaction mixture for 2-3 hours at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Aqueous Wash: Wash the organic layer sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Organic Base in Aprotic Solvent

This method is well-suited for a wider range of amines, including those with functionalities that may be sensitive to aqueous base.

Materials:

-

2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride (1.0 eq)

-

Primary amine (1.0 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Dioxane or Dichloromethane (DCM)

-

0.5 N Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (2.0 eq) in dioxane or DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Add a solution of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride (1.0 eq) in the same solvent dropwise to the cooled amine solution.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Quenching and Extraction: Upon completion, pour the reaction mixture into water and acidify to pH 4-5 with 0.5 N HCl. Extract the aqueous phase with DCM (3 x volume).[4]

-

Aqueous Wash: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo.

-

Purification: Purify the resulting crude amide by column chromatography on silica gel.

Caption: A typical experimental workflow for the acylation reaction.

Data Presentation: Representative Yields

The following table provides representative yields for the acylation of various primary amines with 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride, based on typical outcomes for this type of transformation. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.

| Entry | Primary Amine | Product | Representative Yield (%) |

| 1 | Aniline | N-phenyl-2,2-difluoro-1,3-benzodioxole-5-carboxamide | 85-95 |

| 2 | Benzylamine | N-benzyl-2,2-difluoro-1,3-benzodioxole-5-carboxamide | 90-98 |

| 3 | Cyclohexylamine | N-cyclohexyl-2,2-difluoro-1,3-benzodioxole-5-carboxamide | 88-96 |

| 4 | 4-Fluoroaniline | N-(4-fluorophenyl)-2,2-difluoro-1,3-benzodioxole-5-carboxamide | 82-92 |

Troubleshooting and Key Considerations

-

Purity of Reagents: The acyl chloride is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis to the corresponding carboxylic acid. Ensure that solvents and the amine starting material are dry.

-

Choice of Base: For amines with low nucleophilicity, a stronger, non-nucleophilic organic base like DIPEA may be preferable to TEA. For acid-sensitive substrates, the Schotten-Baumann conditions with a mild aqueous base are advantageous.

-

Reaction Temperature: While these reactions often proceed efficiently at room temperature, for highly reactive amines, initial cooling to 0 °C can help to control the exotherm and minimize side reactions.

-

Workup Procedure: Acidic and basic washes are crucial for removing unreacted starting materials and the base. Ensure complete removal of the base to prevent issues during purification.

-

Purification: The resulting amides are often crystalline solids and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). For non-crystalline products or to remove closely-related impurities, silica gel column chromatography is the method of choice.

Conclusion

The acylation of primary amines with 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride is a highly reliable and efficient method for the synthesis of N-substituted-2,2-difluoro-1,3-benzodioxole-5-carboxamides. A thorough understanding of the reaction mechanism and careful consideration of the experimental parameters are key to achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for the successful application of this important transformation in the pursuit of novel chemical entities for pharmaceutical and agrochemical applications.

References

- U.S. Patent No. US5432290A. (1995). Process for the preparation of 2,2-difluoro-1,3-benzodioxole.

- Canadian Patent No. CA2027016C. (1991). Process for preparing 2,2-difluoro-1,3-benzodioxole.

-

Sharma, P., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 895059. [Link]

-

PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole. National Center for Biotechnology Information. Retrieved from [Link]

- Al-Horani, R. A., & Desai, U. R. (2014). Recent advances on the medicinal chemistry of 1,3-benzodioxole. Expert Opinion on Drug Discovery, 9(4), 421-440.

-

European Patent Office. (2020). (R)-1-(2,2-DIFLUOROBENZO[D][1][4]DIOXOL-5YL)-N-(1-(2,3-DIHYDROXYPROPYL)-6-FLUORO-2-(1-HYDROXY-2-METHYLP. EPO. [Link]

- U.S. Patent Application No. 17/276,647. (2021). Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.

- Al-Omair, M. A., et al. (2017). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 156-170.

Sources

- 1. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 2. worldresearchersassociations.com [worldresearchersassociations.com]

- 3. data.epo.org [data.epo.org]

- 4. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Use of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl Chloride in the Synthesis of Advanced CFTR Modulators

Introduction: The Architectural Significance of the Difluorobenzodioxole Moiety in CFTR Therapeutics

Cystic Fibrosis (CF) is an autosomal recessive genetic disorder stemming from mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] This protein functions as an ion channel, primarily responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells.[3] Malfunctions in CFTR lead to dysregulated ion and fluid transport, resulting in the production of thick, sticky mucus, particularly affecting the respiratory and digestive systems.[1][4]

The advent of CFTR modulators—small molecules designed to correct the underlying protein defect—has revolutionized CF treatment.[5] These drugs are broadly classified as "correctors," which aid in the proper folding and trafficking of mutant CFTR to the cell surface, and "potentiators," which enhance the channel's opening probability.[5] A key structural motif present in several highly effective, second-generation CFTR correctors, such as Tezacaftor (VX-661), is the 2,2-difluoro-1,3-benzodioxole group.[4] This moiety plays a crucial role in establishing the molecule's binding affinity and overall pharmacological profile.

The most direct and efficient method for incorporating this critical fragment into a target molecule is through an acylation reaction using 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride (DFBCC) . This highly reactive acyl chloride serves as a linchpin in the synthesis of advanced CFTR modulators, enabling the formation of a stable amide bond with key amine-containing intermediates.

This guide provides a detailed technical overview and actionable protocols for the use of DFBCC in the synthesis of CFTR modulator precursors, focusing on the underlying chemical principles, practical execution, and self-validating experimental design.

Core Synthetic Strategy: Amide Bond Formation via Nucleophilic Acyl Substitution

The primary application of DFBCC in this context is the acylation of a nucleophilic amine, typically an aniline or an amino-heterocycle, to form a robust amide linkage. This reaction is a classic example of nucleophilic acyl substitution.

Causality Behind Experimental Choices: The use of an acyl chloride like DFBCC is a deliberate strategic choice driven by its high electrophilicity. The chlorine atom is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack. This intrinsic reactivity ensures a high conversion rate, often under mild conditions, which is critical when dealing with complex and potentially sensitive molecular scaffolds. While alternative methods, such as coupling the corresponding carboxylic acid with peptide coupling reagents, exist, the acyl chloride route is often favored for its efficiency, atom economy, and straightforward execution, particularly in process chemistry and scale-up operations.[6][7]

The general transformation is illustrated below:

Caption: General acylation reaction workflow.

Experimental Protocol: Synthesis of a Tezacaftor Analog Precursor

This protocol details the synthesis of an N-aryl amide, a core structure in molecules like Tezacaftor, by reacting an aniline intermediate with DFBCC.[8] This procedure is designed to be self-validating through rigorous control of stoichiometry, temperature, and purification.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Suggested Purity | Notes |

| Aniline Intermediate (e.g., Substituted Aniline) | Varies | Varies | >98% | Must be dry. |

| 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride (DFBCC) | 127163-51-3 | 222.56 | >97% | Moisture-sensitive. Handle under inert gas.[9] |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | >99.8% | Use from a solvent purification system. |

| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 121-44-8 | 101.19 | >99.5% | Distill from CaH₂ before use. |

| Hydrochloric Acid (HCl), 1 M aqueous solution | 7647-01-0 | 36.46 | - | For work-up. |

| Sodium Bicarbonate (NaHCO₃), saturated aqueous solution | 144-55-8 | 84.01 | - | For work-up. |

| Brine, saturated aqueous solution | 7647-14-5 | 58.44 | - | For work-up. |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | 7757-82-6 | 142.04 | ACS Grade | For drying. |